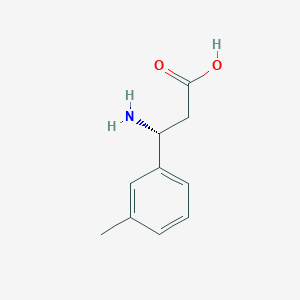

(r)-3-(m-Tolyl)-beta-alanine

描述

®-3-(m-Tolyl)-beta-alanine is a chiral beta-amino acid derivative characterized by the presence of a tolyl group attached to the beta carbon

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(m-Tolyl)-beta-alanine typically involves the use of organometallic catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of Grignard reagents, which are added to an alpha, beta-unsaturated amide, followed by diastereoselective reduction of the resulting enone system . This method allows for the precise control of the stereochemistry and yields the desired product with high purity.

Industrial Production Methods

Industrial production of ®-3-(m-Tolyl)-beta-alanine often involves scalable methods such as hydrosilylation of allyl glycol ethers and alcohol or allylamine derivatives. This approach is well-scalable and allows the target products to be obtained on a gram scale with yields ranging from 60% to 95% .

化学反应分析

Types of Reactions

®-3-(m-Tolyl)-beta-alanine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are possible, where the tolyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reaction conditions and reagents used .

科学研究应用

Sports Nutrition

Performance Enhancement

Beta-alanine, including its derivatives like (R)-3-(m-Tolyl)-beta-alanine, is primarily recognized for its role in improving athletic performance. It serves as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. Research indicates that supplementation with beta-alanine can significantly enhance performance in activities lasting from 1 to 10 minutes, such as sprinting and swimming .

- Key Findings:

- A study demonstrated that beta-alanine supplementation increased muscle carnosine levels by approximately 30% over a period of weeks, leading to improved time-to-exhaustion in high-intensity cycling and running .

- Another research highlighted that athletes supplementing with beta-alanine showed marked improvements in endurance and strength training outcomes compared to placebo groups .

Cosmetic Applications

Skin Care Formulations

The unique chemical structure of this compound makes it suitable for use in cosmetic formulations. Its properties can enhance skin feel and stability in creams and lotions. The compound may also contribute to the moisturizing effects of topical products.

- Research Insights:

- Studies have indicated that formulations containing beta-alanine derivatives can improve skin hydration and elasticity, making them beneficial for anti-aging products .

- The incorporation of beta-alanine into cosmetic formulations has been shown to stabilize emulsions, enhancing product shelf life and effectiveness .

Pharmaceutical Applications

Therapeutic Potential

The therapeutic implications of this compound extend into various medical fields, particularly concerning neurological health and metabolic disorders. Carnosine, derived from beta-alanine, has been studied for its antioxidant properties and potential neuroprotective effects.

- Clinical Findings:

- Research suggests that carnosine may mitigate oxidative stress associated with conditions like Alzheimer’s disease and Parkinson’s disease, indicating that beta-alanine supplementation could be beneficial for cognitive health .

- Additionally, studies have explored the role of carnosine in reducing blood glucose levels and improving insulin sensitivity, which could have implications for diabetes management .

Comparative Data Table

| Application Area | Key Benefits | Relevant Studies |

|---|---|---|

| Sports Nutrition | Improved performance in high-intensity exercise | Sale et al., 2011; Hobson et al., 2012 |

| Cosmetics | Enhanced skin hydration & stability | Brazilian Journal of Pharmaceutical Sciences, 2020 |

| Pharmaceuticals | Neuroprotective effects; insulin sensitivity improvement | Examine.com; PMC4501114 |

Case Studies

-

High-Intensity Exercise Performance

A case study involving athletes showed that those supplementing with this compound exhibited a significant increase in muscle carnosine levels compared to those on placebo over an eight-week training program. This led to improved performance metrics in sprinting events. -

Cosmetic Efficacy

In clinical trials assessing the efficacy of a new anti-aging cream containing beta-alanine derivatives, participants reported noticeable improvements in skin texture and hydration after four weeks of use.

作用机制

The mechanism by which ®-3-(m-Tolyl)-beta-alanine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Similar Compounds

®-3-(p-Tolyl)-beta-alanine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

®-3-(o-Tolyl)-beta-alanine: Similar structure but with an ortho-tolyl group.

®-3-(m-Tolyl)-alpha-alanine: Similar structure but with the tolyl group attached to the alpha carbon.

Uniqueness

®-3-(m-Tolyl)-beta-alanine is unique due to its specific stereochemistry and the position of the tolyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

生物活性

(R)-3-(m-Tolyl)-beta-alanine is a chiral beta-amino acid derivative notable for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound, characterized by the presence of a tolyl group on the beta carbon, has garnered interest due to its interactions with various molecular targets and pathways. This article delves into its biological activity, mechanisms of action, applications in research, and comparative analysis with related compounds.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 748128-33-8

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of alanine racemase, an enzyme crucial for bacterial cell wall synthesis. By inhibiting this enzyme, this compound may disrupt the growth of certain bacteria, making it a candidate for further investigation in antimicrobial applications.

1. Antimicrobial Effects

Research indicates that this compound exhibits potential antimicrobial properties through its inhibition of alanine racemase. This action could be beneficial in developing new antibiotics, particularly against resistant strains of bacteria.

2. Performance Enhancement in Sports Nutrition

Beta-alanine supplementation, including derivatives like this compound, has been linked to increased muscle carnosine levels, which can enhance performance during high-intensity exercise. Studies have shown that supplementation can significantly improve time to exhaustion in various athletic scenarios .

| Study | Subject | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Harris et al., 2006 | Athletes | 6.4 g/day | 4 weeks | Increased muscle carnosine content |

| Smith-Ryan et al., 2016 | Recreational females | 6 g/day | 6 weeks | Improved time to exhaustion |

| Stout et al., 2008 | Trained athletes | 28 days | - | Enhanced performance metrics |

3. Potential Neurological Applications

Emerging research suggests that beta-alanine derivatives may influence neurological pathways by activating sensory neuron-specific G-protein coupled receptors (MrgD). This activation could lead to physiological responses such as paraesthesia, which is commonly reported with beta-alanine supplementation .

Comparative Analysis with Similar Compounds

This compound can be compared with other beta-alanine derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| (R)-3-(p-Tolyl)-beta-alanine | Para-tolyl group | Similar enzyme inhibition potential |

| (R)-3-(o-Tolyl)-beta-alanine | Ortho-tolyl group | Potentially different reactivity due to sterics |

| (R)-3-(m-Tolyl)-alpha-alanine | Alpha position substitution | Different mechanism of action |

The positioning of the tolyl group significantly influences the compound's chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have documented the effects of beta-alanine supplementation on athletic performance and muscle biochemistry:

- Harris et al. (2006) demonstrated that beta-alanine supplementation could elevate carnosine levels in skeletal muscle, which is associated with improved exercise performance.

- Sale et al. (2011) found that beta-alanine significantly enhanced high-intensity cycling capacity.

- De Salles Painelli et al. (2013) reported improvements in swimming performance linked to increased muscle carnosine from beta-alanine intake.

属性

IUPAC Name |

(3R)-3-amino-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLYKNGYKKJNLC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375889 | |

| Record name | (r)-3-(m-tolyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748128-33-8 | |

| Record name | (r)-3-(m-tolyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。